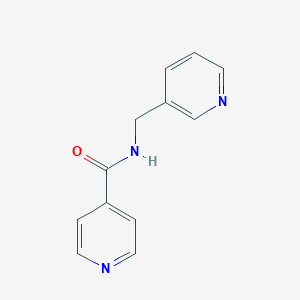
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as 3-aminomethylpyridine-4-carboxamide (3-AP), is a small molecule inhibitor that has been studied for its potential in cancer treatment. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have promising anti-tumor activity.
Wirkmechanismus
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide inhibits the activity of ribonucleotide reductase by binding to the enzyme's active site. This binding prevents the enzyme from converting ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis. As a result, cancer cells are unable to replicate and ultimately undergo cell death.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to have selective toxicity towards cancer cells. This is due to the fact that cancer cells have a higher demand for DNA synthesis than normal cells. In addition, the inhibition of ribonucleotide reductase by N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been found to lead to an increase in reactive oxygen species, which can further contribute to cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in lab experiments is its selectivity towards cancer cells. This allows for the testing of potential cancer treatments without harming normal cells. However, one limitation is that the compound has a short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is the development of more stable derivatives of the compound that can be used in experiments. Another direction is the investigation of the compound's potential in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, the study of the compound's potential in treating other diseases, such as viral infections, is an area of interest.
Synthesemethoden
The synthesis of N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of N-(pyridin-3-ylmethyl)pyridine-4-carboxamidelpyridine with nicotinic acid. The reaction takes place in the presence of a dehydrating agent, such as thionyl chloride, in anhydrous conditions. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential in cancer treatment. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is necessary for DNA synthesis in cancer cells. This inhibition leads to a decrease in the production of DNA and ultimately results in cell death.
Eigenschaften
Produktname |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-8H,9H2,(H,15,16) |
InChI-Schlüssel |
IIOLNKINKHHKBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
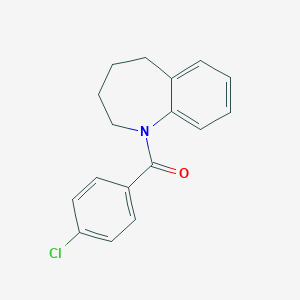
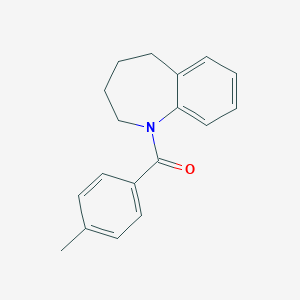
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
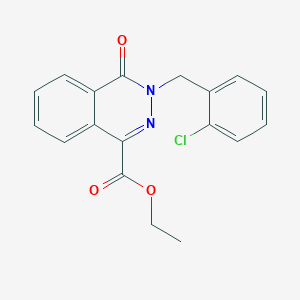
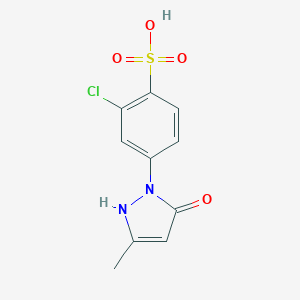
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
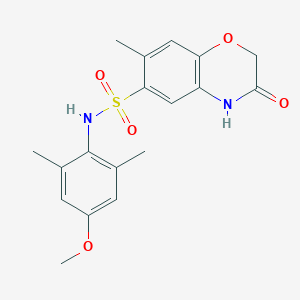
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
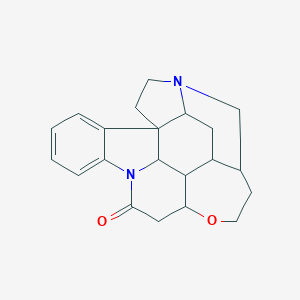
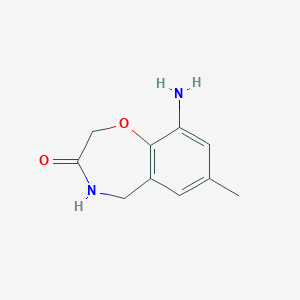
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)